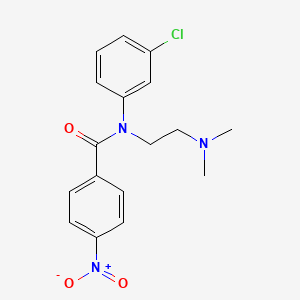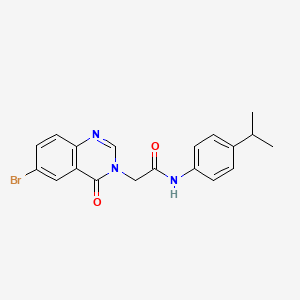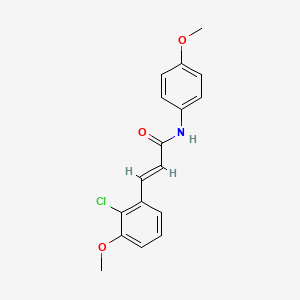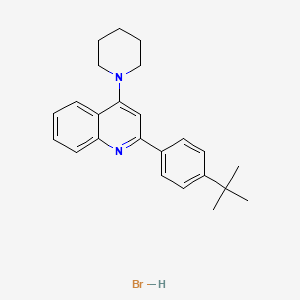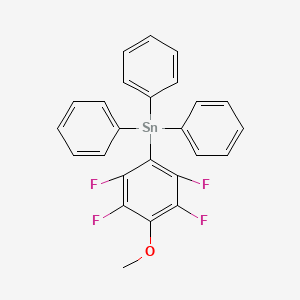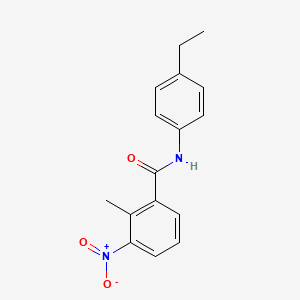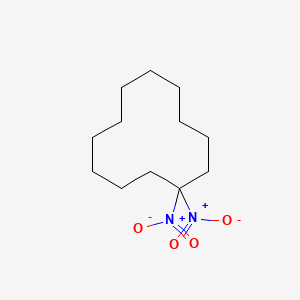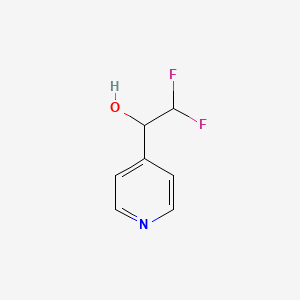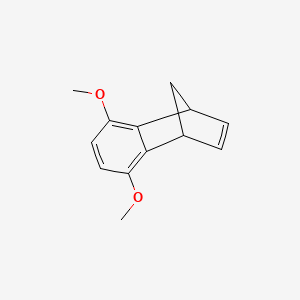
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 5 and 8 positions and a methano bridge between the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Methano Bridge Formation: The formation of the methano bridge between the 1 and 4 positions is achieved through a series of cycloaddition reactions.
Methoxy Group Introduction:
Industrial Production Methods
Industrial production methods for 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
化学反应分析
Types of Reactions
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学研究应用
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with various molecular targets and pathways. The methoxy groups and the methano bridge play crucial roles in its reactivity and binding affinity. The compound can act as an electron donor or acceptor, facilitating various chemical and biological processes.
相似化合物的比较
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound is similar in structure but lacks the methoxy groups, leading to different reactivity and applications.
1,4-Dihydro-1,4-methanonaphthalene-5,8-dione: This compound contains carbonyl groups instead of methoxy groups, resulting in distinct chemical properties and uses.
Uniqueness
1,4-Methanonaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of both methoxy groups and a methano bridge, which confer specific electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other naphthalene derivatives.
属性
CAS 编号 |
947-58-0 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC 名称 |
3,6-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C13H14O2/c1-14-10-5-6-11(15-2)13-9-4-3-8(7-9)12(10)13/h3-6,8-9H,7H2,1-2H3 |
InChI 键 |
DQJLQTJXZMEMBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3CC(C2=C(C=C1)OC)C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



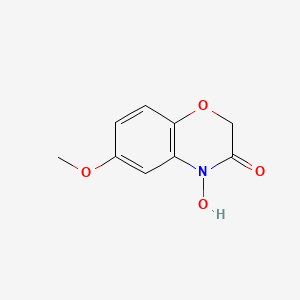

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
